molecular formula C13H19N3O3 B7581883 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one

5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one

货号 B7581883
分子量: 265.31 g/mol
InChI 键: CSIBVLNTUQFIBL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme plays a crucial role in the degradation of the inhibitory neurotransmitter GABA, which regulates the activity of neurons in the central nervous system. By inhibiting GABA aminotransferase, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.

作用机制

5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one exerts its pharmacological effects by inhibiting GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. This enhanced inhibition of neuronal activity may underlie the therapeutic effects of 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This enhanced inhibition of neuronal activity may underlie the therapeutic effects of 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one in various neurological and psychiatric disorders. Moreover, 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one has been found to be well-tolerated and safe in preclinical studies, with no significant adverse effects reported.

实验室实验的优点和局限性

5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one has several advantages for lab experiments, including its high potency, selectivity, and specificity for GABA aminotransferase inhibition. Moreover, 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one has been shown to be stable and well-tolerated in vivo, making it suitable for preclinical studies. However, 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one has some limitations for lab experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and administration.

未来方向

There are several future directions for research on 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one, including its potential therapeutic applications in various neurological and psychiatric disorders, its mechanism of action, and its pharmacokinetics and pharmacodynamics. Moreover, the development of novel 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one analogs with improved potency, selectivity, and bioavailability may enhance its therapeutic potential and facilitate its clinical translation. Finally, the use of advanced imaging techniques, such as positron emission tomography (PET) and magnetic resonance spectroscopy (MRS), may provide insights into the in vivo effects of 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one on GABAergic neurotransmission and brain function.

合成方法

5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one can be synthesized using a multi-step process involving the reaction of 3-aminopropanol, 4,5-dimethyl-2-nitrobenzoic acid, and ethyl 2-chloroacetoacetate. The resulting intermediate is then subjected to a series of chemical transformations, including hydrogenation, cyclization, and deprotection, to yield the final product. The synthesis method has been optimized to achieve high yield and purity of 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one.

科学研究应用

5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one has shown potential therapeutic benefits in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one has been found to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Moreover, 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one has been shown to attenuate drug-seeking behavior and relapse in animal models of addiction, suggesting its potential as a treatment for substance use disorders. In addition, 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one has demonstrated anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. These findings suggest that 5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one may have broad therapeutic applications in the treatment of neurological and psychiatric disorders.

属性

IUPAC Name

5-(3-hydroxy-3-propylazetidine-1-carbonyl)-3,4-dimethyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-4-5-13(19)6-16(7-13)12(18)10-8(2)9(3)14-15-11(10)17/h19H,4-7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIBVLNTUQFIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CN(C1)C(=O)C2=C(C(=NNC2=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。